

Thermodynamic Properties of 9-Fluorenlol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 9-Fluorenlol

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Introduction

9-Fluorenlol (9-hydroxyfluorene) is a derivative of fluorene, characterized by a hydroxyl group at the 9-position of the fluorene ring system. This seemingly simple modification imparts significant changes to the molecule's physical and chemical properties, influencing its potential applications in various fields, including organic synthesis, materials science, and pharmacology. A thorough understanding of the thermodynamic properties of **9-Fluorenlol** is crucial for its application in drug development, where factors such as solubility and stability are paramount, as well as in the design of synthetic routes and purification processes. This technical guide provides a comprehensive overview of the key thermodynamic parameters of **9-Fluorenlol**, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of **9-Fluorenlol** have been experimentally determined and are summarized in the tables below. These values are essential for predicting the behavior of **9-Fluorenlol** under various conditions.

Table 1: Fundamental Physicochemical Properties of 9-Fluorenlol

| Property | Value | Reference(s) |
|-------------------|--------------------------------------|--------------|
| Molecular Formula | C ₁₃ H ₁₀ O | [1][2] |
| Molar Mass | 182.22 g/mol | [1][3] |
| Melting Point | 152–155 °C (425–428 K) | [3][4] |
| Boiling Point | 367.5 °C at 760 mmHg | [5] |
| Density | 1.151 g/cm ³ | [3] |
| Flash Point | 131.3 °C | [5][6] |
| Vapor Pressure | 4.76 x 10 ⁻⁶ mmHg at 25°C | [5][6] |

Table 2: Enthalpic and Entropic Properties of 9-Fluorenlol

| Thermodynamic Parameter | Value (kJ·mol ⁻¹) | Experimental Method | Reference(s) |
|--|--|------------------------------------|--------------|
| Standard Enthalpy of Formation (crystalline, 298.15 K) | -66.3 ± 2.9 | Static Bomb Combustion Calorimetry | [7][8] |
| Enthalpy of Sublimation (298.15 K) | 108.3 ± 0.5 | Static Vapor Pressure Measurement | [8][9] |
| Enthalpy of Fusion | Not explicitly quantified in the provided search results | Differential Scanning Calorimetry | [9] |
| Enthalpy of Vaporization (at 435 K) | 50.4 | Not Specified | [5] |
| Enthalpy of Vaporization (at 465 K) | 49.7 | Not Specified | [5] |
| Enthalpy of Vaporization (at 505 K) | 48.9 | Not Specified | [5] |

Table 3: Solubility of 9-Fluorenlol

| Solvent | Solubility | Reference(s) |
|-----------------|----------------------------|--------------|
| Water | Insoluble (0.043 g/100 ml) | [3][6] |
| Chloroform | Slightly Soluble | [6][10] |
| Methanol | Slightly Soluble | [6][10] |
| Acetone | Soluble | [3] |
| Benzene | Soluble | [3] |
| Diethyl ether | Soluble | [3] |
| Tetrahydrofuran | Soluble | [3] |
| Ethanol | Sparingly Soluble | [3] |
| Hexane | Sparingly Soluble | [3] |
| Petroleum ether | Sparingly Soluble | [3] |

Experimental Protocols for Thermodynamic Characterization

The accurate determination of the thermodynamic properties of **9-Fluoreno**l relies on precise experimental techniques. The following sections detail the methodologies employed in the key experiments cited in this guide.

Determination of the Standard Enthalpy of Formation

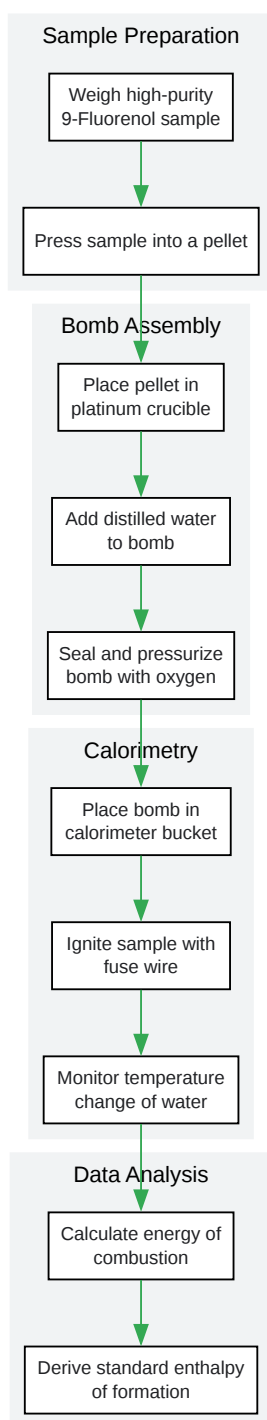
The standard enthalpy of formation of crystalline **9-Fluoreno**l was determined using static bomb combustion calorimetry.[7][8]

Methodology:

- **Sample Preparation:** A pellet of high-purity, sublimed **9-Fluoreno**l is prepared and its mass is accurately determined.
- **Bomb Assembly:** The pellet is placed in a platinum crucible within a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere

with water vapor. The bomb is then sealed and pressurized with high-purity oxygen.

- **Calorimeter Setup:** The bomb is placed in a calorimeter bucket containing a precisely measured volume of water. The entire assembly is housed within an adiabatic jacket to minimize heat exchange with the surroundings.
- **Combustion:** The sample is ignited by passing an electric current through a fuse wire.
- **Temperature Measurement:** The temperature change of the water in the calorimeter is monitored with high precision using a platinum resistance thermometer.
- **Data Analysis:** The energy of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the energy of combustion using Hess's law, taking into account the stoichiometry of the combustion reaction and the standard enthalpies of formation of the products (CO_2 and H_2O).



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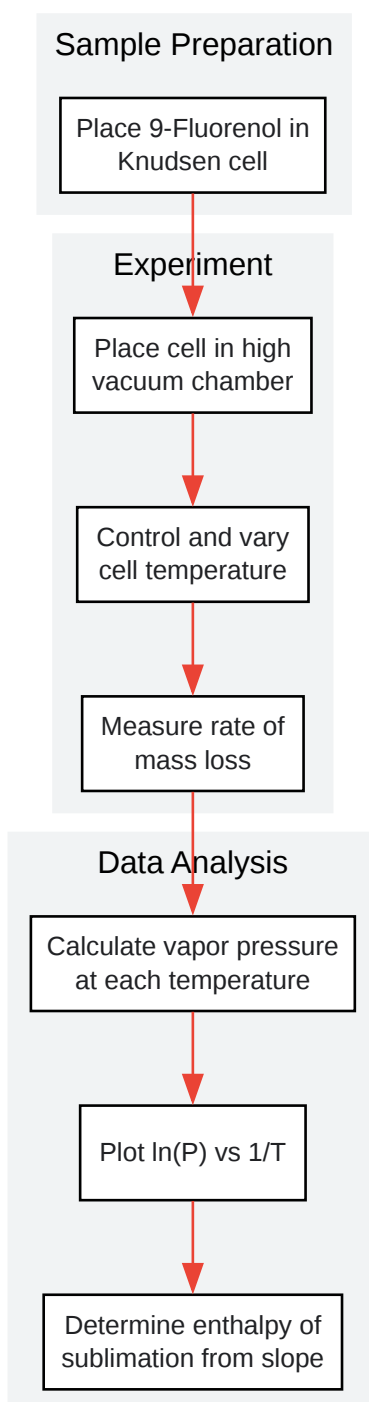
Figure 1. Workflow for Bomb Calorimetry.

Determination of the Enthalpy of Sublimation

The enthalpy of sublimation of **9-FluorenoI** was determined from vapor pressure measurements obtained using the Knudsen effusion method.^[7]^[8]

Methodology:

- **Sample Preparation:** A small amount of purified **9-FluorenoI** is placed in a Knudsen cell, which is a small container with a precisely drilled small orifice.
- **Vacuum System:** The Knudsen cell is placed in a high-vacuum chamber.
- **Temperature Control:** The temperature of the cell is precisely controlled and varied.
- **Effusion Measurement:** At a given temperature, the molecules of **9-FluorenoI** effuse through the orifice into the vacuum. The rate of mass loss of the sample is measured over time using a sensitive microbalance.
- **Vapor Pressure Calculation:** The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
- **Data Analysis:** The enthalpy of sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).



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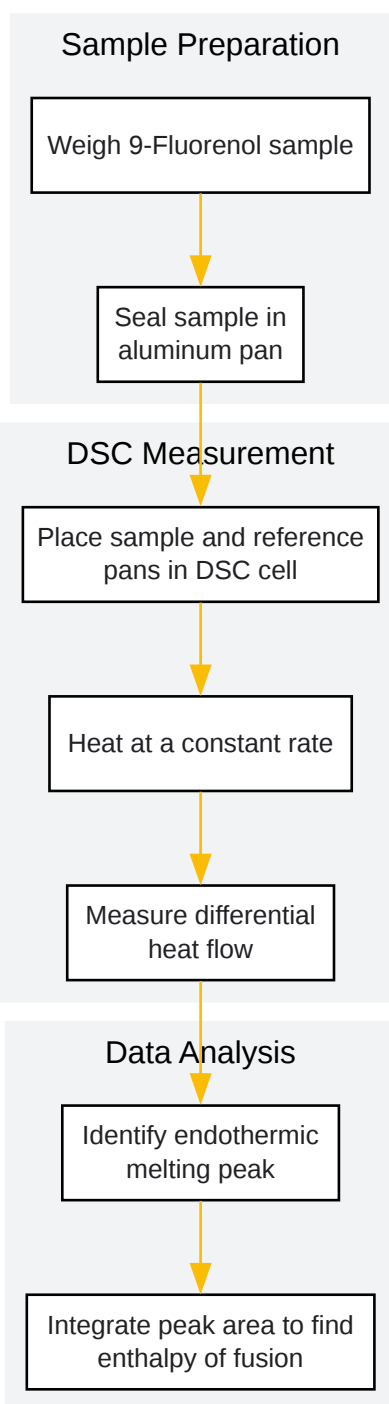
Figure 2. Workflow for Knudsen Effusion Method.

Determination of the Enthalpy of Fusion

The enthalpy of fusion of **9-FluorenoI** was determined using Differential Scanning Calorimetry (DSC).[9]

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **9-FluorenoI** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **DSC Instrument:** The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The temperature of the cell is increased at a constant rate.
- **Heat Flow Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
- **Data Analysis:** As the sample melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion.



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